Product packaging for Bamipine hydrochloride(Cat. No.:CAS No. 1229-69-2)

Bamipine hydrochloride

Cat. No.: B1196145
CAS No.: 1229-69-2
M. Wt: 316.9 g/mol
InChI Key: OIKFTEUNPYSIGY-UHFFFAOYSA-N
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Description

Historical Perspectives on Antihistamine Research and Development

The journey of antihistamine discovery began in the 1930s, with the identification of piperoxan (B1220614) as the first compound exhibiting antihistaminic effects. wikipedia.org However, its toxicity rendered it unsuitable for human use. wikipedia.org This led to the development of phenbenzamine (B1679789) (Antergan) in 1942, the first clinically viable antihistamine. wikipedia.org The subsequent years saw a rapid expansion of first-generation antihistamines, with at least 20 different types marketed by 1950. wikipedia.org

Evolution of H1-Antihistamines

The development of antihistamines can be categorized into three generations, each representing an advancement in selectivity and reduction of side effects. udes.edu.co

First-Generation H1-Antihistamines: Introduced in the 1940s, these were the first drugs developed to block histamine (B1213489) receptors and relieve allergy symptoms. udes.edu.cowebmd.com However, their non-selective nature and ability to cross the blood-brain barrier resulted in significant sedative effects. udes.edu.cowebmd.com They are known to interact with muscarinic, serotonin, and α-adrenergic receptors, leading to a range of adverse effects. utppublishing.com Examples include diphenhydramine, chlorpheniramine, and promethazine. wikipedia.orgudes.edu.co

Second-Generation H1-Antihistamines: Emerging in the 1980s, these drugs, such as loratadine (B1675096) and cetirizine, were designed to be more selective for peripheral H1 receptors. udes.edu.cowebmd.com This increased selectivity significantly reduces the sedative side effects associated with their predecessors. udes.edu.co They are less likely to cross the blood-brain barrier due to their chemical properties. wikipedia.org

Third-Generation H1-Antihistamines: These are active metabolites of second-generation drugs, like fexofenadine (B15129) and desloratadine. udes.edu.co They offer the highest level of efficacy and safety, with minimal side effects. udes.edu.coresearchgate.net

Place of Bamipine (B1667737) Hydrochloride within First-Generation Antihistamine Research

Bamipine hydrochloride is classified as a first-generation H1 antihistamine. wikipedia.orgpatsnap.compatsnap.com Like other drugs in this class, it functions by competitively inhibiting histamine at H1 receptor sites. patsnap.compatsnap.com Its development in the mid-20th century places it among the earlier antihistamines used for treating allergic symptoms. patsnap.com A key characteristic of bamipine, consistent with first-generation antihistamines, is its sedative effect, which results from its ability to cross the blood-brain barrier and interact with H1 receptors in the central nervous system. patsnap.com It also possesses anticholinergic properties, meaning it can block the action of the neurotransmitter acetylcholine (B1216132). patsnap.commims.com

Significance of Investigating Established Pharmacological Agents for Deeper Mechanistic Understanding

The study of established drugs like this compound remains crucial for several reasons. Renewed research interest in older antihistamines can uncover new therapeutic applications. patsnap.com For instance, some first-generation antihistamines are still considered essential for emergency treatment of severe allergic reactions. clinmedjournals.org Furthermore, detailed investigation into the mechanisms of these older compounds, including their interactions with various receptors, contributes to a more comprehensive understanding of their pharmacological profiles. This knowledge can inform the development of newer, more targeted therapies with improved efficacy and fewer side effects.

Scope and Objectives of Academic Research on this compound

Academic research on this compound has explored various facets of its chemical and pharmacological properties. Studies have focused on developing analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), for its determination in pharmaceutical formulations. tandfonline.comugd.edu.mk Research has also delved into its electrochemical behavior to understand its oxidation mechanisms. rsc.org Furthermore, investigations have examined its potential as a precursor for the synthesis of other pharmacologically active compounds. researchgate.net The overarching goal of this research is to build a detailed scientific understanding of this compound, from its fundamental chemical properties to its interactions within biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25ClN2 B1196145 Bamipine hydrochloride CAS No. 1229-69-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-1-methyl-N-phenylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2.ClH/c1-20-14-12-19(13-15-20)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17;/h2-11,19H,12-16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKFTEUNPYSIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4945-47-5 (Parent)
Record name Soventol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229692
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DSSTOX Substance ID

DTXSID40153781
Record name Soventol hydrochloride
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Molecular Weight

316.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61732-85-2, 1229-69-2
Record name Bamipine hydrochloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinamine, 1-methyl-N-phenyl-N-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Soventol hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Soventol hydrochloride
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Record name 4-Piperidinamine, 1-methyl-N-phenyl-N-(phenylmethyl)-, monohydrochloride
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Record name BAMIPINE HYDROCHLORIDE
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Synthetic Methodologies and Chemical Derivatization Research

Advanced Synthetic Routes for Bamipine (B1667737) Hydrochloride and Related Structures

The development of efficient and sustainable synthetic methods is a key focus in the production of Bamipine hydrochloride.

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Research in this area often involves a systematic study of various parameters that can influence the outcome of the synthesis. For instance, in syntheses like that of ketanserin, which shares structural motifs with Bamipine, optimization of conditions has been a subject of study. researchgate.netresearchgate.net The choice of solvent, temperature, and catalysts can significantly impact the efficiency of the reaction. For example, heating a compound in solution to temperatures ranging from 35°C to over 200°C and then cooling can be a method to form desired structures. google.com

A common approach to synthesizing related structures involves the condensation reaction of a chloro-substituted precursor with an amine in the presence of a suitable base and solvent. ijpsonline.com For example, the synthesis of N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives involves the reaction of 9-chloroacridine (B74977) with 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) analogues. ijpsonline.com Similarly, the synthesis of certain benzothiazole (B30560) analogues involves reacting 2-(chloromethyl)-benzo[d]-thiazole with a hydroxy-substituted phenyl methanone (B1245722) in the presence of potassium carbonate and tetrahydrofuran (B95107) (THF). jyoungpharm.org

ParameterConditionExpected Outcome
Solvent Varies (e.g., THF, ethanol)Influences solubility of reactants and reaction rate.
Temperature Varies (e.g., Room temp. to reflux)Affects reaction kinetics and yield.
Catalyst/Base Varies (e.g., K2CO3, N-methyl-2-pyrrolidine)Facilitates the reaction and can improve yield.
Reactant Molarity Equimolar or variedAffects product formation and side reactions. researchgate.net

Green chemistry principles are increasingly being applied to pharmaceutical synthesis to reduce environmental impact. mdpi.com These principles focus on waste prevention, atom economy, use of safer solvents, and energy efficiency. instituteofsustainabilitystudies.comimist.maacs.org For instance, using water as a solvent and running reactions at room temperature where possible are key aspects of green chemistry. imist.ma The goal is to design processes that are less hazardous and more sustainable. mdpi.cominstituteofsustainabilitystudies.com

The 12 principles of green chemistry provide a framework for this approach:

Waste Prevention : It is better to prevent waste than to treat it.

Atom Economy : Maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses : Use and generate substances with little or no toxicity.

Designing Safer Chemicals : Minimize toxicity while maintaining efficacy. instituteofsustainabilitystudies.com

Safer Solvents and Auxiliaries : Minimize or avoid the use of auxiliary substances.

Design for Energy Efficiency : Conduct reactions at ambient temperature and pressure. acs.org

Use of Renewable Feedstocks : Utilize renewable raw materials.

Reduce Derivatives : Minimize unnecessary derivatization. acs.org

Catalysis : Use catalytic reagents over stoichiometric ones.

Design for Degradation : Design products that break down into innocuous substances after use.

Real-time Analysis for Pollution Prevention : Develop analytical methodologies for real-time monitoring.

Inherently Safer Chemistry for Accident Prevention : Choose substances and forms of substances that minimize the potential for chemical accidents.

In practice, this could involve replacing hazardous solvents like benzene (B151609) with greener alternatives such as water or ethanol (B145695) and using catalytic amounts of reagents instead of stoichiometric quantities. imist.ma

Optimization of Reaction Conditions and Yields

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound are driven by the search for compounds with improved pharmacological profiles.

Structural modification is a key strategy in medicinal chemistry to enhance the therapeutic properties of a drug. researchgate.net This can involve altering functional groups to improve efficacy, reduce side effects, or change the pharmacokinetic properties of the molecule. researchgate.netnih.gov For Bamipine, a first-generation antihistamine, modifications could aim to reduce sedative effects, a common side effect of older antihistamines. wikipedia.orgncats.io

One common strategy is the synthesis of prodrugs, which are inactive forms of a drug that are converted to the active form in the body. researchgate.net Another approach is the hybridization of the drug molecule with other pharmacologically active moieties to create a new chemical entity with a dual mode of action. researchgate.net The "Selective Optimization of Side Activities" (SOSA) approach is another strategy where known drugs are screened for new biological activities, which are then optimized through medicinal chemistry. nih.gov

Modification StrategyExamplePotential Outcome
Functional Group Alteration Replacing a hydrogen with a halogen (e.g., fluorine, chlorine). googleapis.comAltered electronic properties and metabolic stability.
Scaffold Hopping Replacing the piperidine (B6355638) ring with another heterocyclic system.Exploration of new chemical space and potential for novel interactions with the target.
Prodrug Synthesis Esterification of a hydroxyl group to improve bioavailability. researchgate.netEnhanced absorption and distribution.
Hybridization Linking Bamipine to another pharmacophore. researchgate.netDual-acting compound with a potentially synergistic effect.

The development of versatile precursors is fundamental to the efficient synthesis of a wide range of derivatives. A key precursor for Bamipine would be a molecule containing the core piperidine structure, which can then be functionalized. For example, N-benzyl-N-phenyl-piperidin-4-amine is the core structure of Bamipine. wikipedia.org

The synthesis of precursors often involves multi-step reactions. For instance, the synthesis of 2-(chloromethyl)-benzo[d]-thiazole, a precursor for certain benzothiazole derivatives, is achieved by reacting 2-aminobenzenethiol with chloroacetic acid in the presence of polyphosphoric acid. jyoungpharm.org Similarly, the synthesis of pyrimidine (B1678525) derivatives can start from the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea. biotech-asia.org The development of efficient routes to such precursors is an active area of research.

Structural Modification Strategies for Pharmacological Profile Exploration

Characterization of Novel Synthetic Compounds for Research Purposes

Once a new compound is synthesized, its structure and purity must be rigorously characterized. This is typically achieved using a combination of spectroscopic and analytical techniques. vietnamjournal.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to determine the chemical structure and connectivity of atoms. ijpsonline.comjyoungpharm.orgnih.gov

Mass Spectrometry (MS) : Provides information about the molecular weight and fragmentation pattern of the compound. ijpsonline.comjyoungpharm.orgnih.gov

Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule. jyoungpharm.orgnih.gov

Elemental Analysis : Determines the elemental composition of the compound, which is compared with the theoretical values to confirm the molecular formula. ijpsonline.comjyoungpharm.org

Chromatographic Methods : Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the synthesized compound. dss.go.thresearchgate.net

These characterization techniques are essential for confirming the identity and purity of novel Bamipine analogues and derivatives, ensuring that subsequent biological testing is performed on well-defined chemical entities. ijpsonline.comnih.gov

Spectroscopic Analysis (NMR, MS, IR) in Synthesis Research

The confirmation of the molecular structure of newly synthesized compounds is a critical step in pharmaceutical research. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, is employed to provide a comprehensive characterization of the target molecule, such as this compound. nptel.ac.in Each method offers unique insights into the molecular architecture, and together they provide conclusive evidence of the compound's identity. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present within a molecule. semanticscholar.org In the synthesis of Bamipine, IR analysis would be used to confirm the presence of key structural motifs. The spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds, such as C-H stretching from the aromatic rings and the piperidine structure, and C-N stretching vibrations. This technique is valuable for verifying that the intended chemical transformations have occurred during synthesis.

Mass Spectrometry (MS): MS is a highly sensitive technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. semanticscholar.org For Bamipine (C₁₉H₂₄N₂), high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular mass (280.41 g/mol ). The analysis would show a molecular ion peak ([M+H]⁺) corresponding to this mass. Fragmentation patterns observed in the mass spectrum would offer further structural confirmation, likely showing fragments related to the loss of the benzyl (B1604629) group or cleavage within the piperidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. semanticscholar.org Both ¹H NMR and ¹³C NMR are essential in the characterization of this compound.

¹H NMR: This technique provides detailed information about the hydrogen atoms (protons) in the molecule, including their chemical environment and proximity to other protons. For Bamipine, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the benzyl and phenyl rings, the aliphatic protons of the piperidine ring, and the singlet for the N-methyl group. vulcanchem.com

¹³C NMR: This analysis provides information on the carbon framework of the molecule. Each unique carbon atom in Bamipine would produce a distinct signal, allowing for a complete count and confirmation of the carbon skeleton. researchgate.net

Together, these spectroscopic methods allow chemists to verify the successful synthesis of this compound with a high degree of confidence.

Table 1: Expected Spectroscopic Data for Bamipine This table presents predicted data based on the known chemical structure.

Technique Data Type Expected Observation for Bamipine Structure
IR Spectroscopy Wavenumber (cm⁻¹) Aromatic C-H stretching (~3000-3100 cm⁻¹), Aliphatic C-H stretching (~2800-3000 cm⁻¹), C-N stretching (~1200-1350 cm⁻¹), Aromatic C=C bending (~1450-1600 cm⁻¹)
Mass Spectrometry m/z Ratio Molecular Ion Peak [M+H]⁺ at ~281.2016 corresponding to the formula C₁₉H₂₅N₂⁺
¹H NMR Chemical Shift (δ ppm) Aromatic protons (δ ~6.8-7.5 ppm), Benzyl CH₂ protons (δ ~4.5 ppm), Piperidine ring protons (δ ~2.0-3.5 ppm), N-Methyl protons (δ ~2.3 ppm)
¹³C NMR Chemical Shift (δ ppm) Aromatic carbons (δ ~115-150 ppm), Benzyl CH₂ carbon (δ ~55-65 ppm), Piperidine ring carbons (δ ~25-60 ppm), N-Methyl carbon (δ ~40-45 ppm)

Chromatographic Purity Assessment in Synthetic Batches

Ensuring the purity of an active pharmaceutical ingredient (API) is a mandate of the drug development and manufacturing process. For synthetic batches of this compound, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the standard for assessing purity. lgcstandards.com These methods are designed to separate the main compound from any process-related impurities, starting materials, or degradation products. nih.gov

A typical approach for this compound would involve a reversed-phase HPLC (RP-HPLC) method. almacgroup.com This method would likely utilize a C18 column as the stationary phase and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. scielo.brlawdata.com.tw Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where this compound exhibits strong absorbance. ptfarm.pl

The resulting chromatogram displays peaks corresponding to each separated component. The purity of the batch is generally calculated based on the area of the main peak relative to the total area of all peaks (Area % method). chromatographyonline.com According to International Council for Harmonisation (ICH) guidelines, analytical methods must be validated to ensure they are suitable for their intended purpose. europa.eu This includes establishing key parameters such as:

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. researchgate.net

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy. researchgate.net

By implementing a validated HPLC method, manufacturers can consistently monitor and control the purity of this compound batches, ensuring that they meet the stringent requirements for pharmaceutical use.

Table 2: Representative HPLC Purity Analysis for a Synthetic Batch of this compound This table is a hypothetical representation of a typical purity analysis.

Peak Identity Retention Time (min) Peak Area (mAU*s) Area %
Impurity 1 3.45 15.6 0.04
Impurity 2 4.89 29.8 0.08
Bamipine 7.21 37,450.2 99.81
Impurity 3 9.52 22.5 0.06
Total 37,518.1 100.00

Pharmacological Research: Mechanistic and Receptor Level Investigations Preclinical Focus

Histamine (B1213489) Receptor Antagonism Studies

Bamipine (B1667737) is recognized as a first-generation H1 antihistamine that exerts its effects by acting as a competitive antagonist at the histamine H1 receptor. ncats.iowikipedia.org Its primary mechanism involves blocking the action of histamine at these receptor sites, thereby preventing the cascade of allergic and inflammatory responses that histamine typically initiates. ncats.io

In vitro studies are fundamental to characterizing the interaction between a drug and its receptor target. For Bamipine, these investigations have focused on quantifying its binding affinity for the histamine H1 receptor to understand its potency at a molecular level.

A standard and widely used method to determine the binding affinity of an unlabeled drug (the "competitor," such as Bamipine) is the competitive binding assay. researchgate.net This technique involves using a radiolabeled ligand, a molecule that has been tagged with a radioactive isotope and is known to bind with high affinity to the receptor of interest. For the histamine H1 receptor, a common radioligand is [³H]mepyramine. researchgate.net

The assay is typically performed using homogenates of cells that have been engineered to express a high number of histamine H1 receptors, such as Human Embryonic Kidney (HEK293T) cells. researchgate.net These cell homogenates are incubated with a fixed concentration of the radioligand ([³H]mepyramine) and varying concentrations of the unlabeled competitor drug (Bamipine). researchgate.net Bamipine competes with the radioligand for the same binding site on the H1 receptor. As the concentration of Bamipine increases, it displaces more of the [³H]mepyramine from the receptors. The amount of radioactivity bound to the receptors is measured at each concentration, allowing for the determination of the competitor's binding affinity. researchgate.net

From the data generated in competitive binding assays, key parameters like the half-maximal inhibitory concentration (IC50) are calculated. The IC50 represents the concentration of a drug that is required to inhibit 50% of the specific binding of the radioligand. This value is a direct measure of the drug's potency in the experimental conditions.

In vitro assays for Bamipine have established its half-maximal inhibitory concentration (IC₅₀) for H1 receptor binding at 12 nM. vulcanchem.com This low nanomolar value indicates a high binding affinity for the histamine H1 receptor. The IC50 value can be further used to calculate the inhibition constant (Ki), which represents the intrinsic binding affinity of the ligand for the receptor.

Table 1: H1 Receptor Binding Affinity of Bamipine

CompoundParameterValueReceptorSource
BamipineIC5012 nMHistamine H1 Receptor vulcanchem.com

The interaction between a ligand, such as Bamipine, and its receptor is a dynamic process, not a simple static event. This interaction involves conformational changes in both the ligand and the receptor, which ultimately determines the pharmacological outcome. drugbank.com When a ligand binds, it occupies a specific recognition site on the receptor macromolecule. drugbank.com

For an antagonist like Bamipine, binding to the H1 receptor stabilizes the receptor in an inactive conformational state. This prevents the receptor from being activated by the endogenous agonist, histamine. The duration of this drug-receptor complex, often referred to as "residence time," is a critical factor that influences the duration of the pharmacological effect. drugbank.com A longer residence time can lead to a more prolonged effect. drugbank.com While specific studies detailing the precise conformational changes and residence time for Bamipine at the H1 receptor are not extensively detailed in the reviewed literature, these general principles of ligand-receptor dynamics govern its function as an antagonist.

H1 Receptor Binding Affinity and Selectivity in In Vitro Models

Competitive Binding Assay Methodologies (e.g., using radiolabeled ligands)

Investigation of Ancillary Pharmacological Activities

Many first-generation antihistamines are known to interact with other receptor systems, leading to additional pharmacological effects. These are often referred to as "off-target" or ancillary activities.

Bamipine is known to possess anticholinergic properties. ncats.iowikipedia.orgmdpi.com This activity stems from the ability of the drug to act as an antagonist at muscarinic acetylcholine (B1216132) receptors. mdpi.com Antagonism of these receptors, which are widely distributed in the body, is responsible for the classic antimuscarinic side effects observed with some first-generation antihistamines. mdpi.com While the anticholinergic nature of Bamipine is established, specific in vitro studies quantifying its binding affinity (e.g., Ki or IC50 values) for the different subtypes of muscarinic receptors (M1-M5) are not detailed in the available literature. Such characterization would be necessary to fully understand its ancillary pharmacological profile at a receptor level.

Compound Reference Table

Interactions with Other Receptor Systems (e.g., Muscarinic Receptors)

Beyond its primary activity as a histamine H1 receptor antagonist, bamipine is recognized for its anticholinergic effects, which imply interactions with muscarinic acetylcholine receptors (mAChRs). ncats.iowikipedia.org While specific studies detailing the binding affinity and selectivity of bamipine for the different muscarinic receptor subtypes (M1-M5) are not extensively documented in publicly available literature, its classification as a first-generation antihistamine with anticholinergic properties suggests it likely acts as an antagonist at these receptors. ncats.iowikipedia.org The clinical manifestations of first-generation antihistamines, such as mydriasis (dilation of the pupils), are often attributed to their anticholinergic activity. wikipedia.org It has been noted that bamipine may enhance the anticholinergic effects of other drugs, such as hyoscyamine. drugbank.com

The interaction of ligands with muscarinic receptors can be complex, involving not only direct binding to the primary (orthosteric) site but also potential interactions with allosteric sites that can modulate receptor function. mdpi.comnih.gov Muscarinic receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. mdpi.com For instance, M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. nih.gov In contrast, M2 and M4 receptors usually couple to Gi/o proteins, which inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels. nih.gov The anticholinergic activity of bamipine would involve the blockade of these signaling pathways.

Cellular and Molecular Mechanisms of Action

Signal Transduction Pathway Modulation Studies

As an antagonist of H1 and muscarinic receptors, bamipine is expected to modulate several key signal transduction pathways. Histamine H1 receptor activation primarily leads to the stimulation of phospholipase C, which in turn generates inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC). nih.gov By blocking the H1 receptor, bamipine would inhibit these downstream events.

The signaling pathways initiated by calcium are diverse and fundamental to cellular function. An increase in cytoplasmic calcium can be triggered by influx from the extracellular space through various channels or by release from internal stores like the endoplasmic reticulum, a process regulated by IP3 receptors and ryanodine (B192298) receptors. genome.jp Bamipine's antagonistic action at H1 receptors would interfere with the histamine-induced mobilization of intracellular calcium.

Similarly, its anticholinergic action at muscarinic receptors would also impact signal transduction. For M1 and M3 receptors, which are coupled to PLC, bamipine would inhibit the generation of second messengers and the subsequent calcium signaling. nih.gov For M2 and M4 receptors, which are linked to the inhibition of adenylyl cyclase, bamipine's antagonism would prevent the acetylcholine-mediated decrease in cAMP levels. nih.gov

Enzyme Activity Modulation (e.g., Liver Enzymes) in Preclinical Models

Quantifying the activity of these enzymes is essential for understanding a drug's pharmacokinetic profile and potential for drug-drug interactions. nih.gov Preclinical studies often assess whether a compound induces or inhibits specific CYP isoforms. Such interactions can significantly alter the metabolism of co-administered drugs. Given that bamipine is a systemically acting drug, it is metabolized by hepatic enzymes, although the specific enzymes involved have not been detailed in the provided search results.

Structure-Activity Relationship (SAR) Studies

Elucidation of Key Structural Features for Receptor Binding

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure dictates its biological activity. For antihistamines, the general pharmacophore includes two aromatic rings and a tertiary amine connected by a flexible chain. Bamipine's structure, N-benzyl-1-methyl-N-phenyl-piperidin-4-amine, conforms to this general scaffold. wikipedia.orgncats.io

The key structural features for the binding of ligands to receptors like the histamine H1 receptor and muscarinic receptors have been elucidated through extensive research. For H1 receptor antagonists, the two aromatic rings are thought to mimic the phenyl and imidazole (B134444) rings of histamine, while the tertiary amine interacts with a negatively charged residue in the receptor binding pocket. nih.gov The development of neuroleptics from early H1 receptor antagonist lead structures highlights the shared structural motifs that can lead to affinity for multiple receptor types. nih.gov

Correlation of Chemical Structure with Pharmacological Potency and Selectivity

The correlation between a molecule's chemical structure and its pharmacological potency and selectivity is a central theme in medicinal chemistry. nih.govfrontiersin.org For bamipine, its specific arrangement of a benzyl (B1604629) group, a phenyl group, and a 1-methyl-piperidin-4-amine moiety contributes to its affinity for the H1 receptor and its anticholinergic properties. wikipedia.orgncats.io

SAR studies on related classes of compounds have shown that even minor modifications to the chemical structure can significantly impact potency and selectivity. For example, in other receptor systems, altering substituents on aromatic rings or changing the length and flexibility of the linker chain can dramatically affect binding affinity and functional activity. nih.govbiomolther.org While specific SAR studies for bamipine that systematically modify its structure to probe its potency and selectivity at H1 and muscarinic receptors were not found in the search results, the principles of SAR suggest that the N-benzyl and N-phenyl groups, as well as the methylated piperidine (B6355638) ring, are all critical determinants of its pharmacological profile.

Preclinical Pharmacological Research Models and Assays in Vitro and in Vivo

Development and Application of Advanced In Vitro Cellular Models

In vitro models are essential for early-stage drug development, offering a controlled environment to study cellular responses to a compound. bioagilytix.com These models range from simple cell monolayers to complex, three-dimensional tissue constructs.

Monolayer Cell Culture Systems for Permeability Studies (e.g., Caco-2)

Monolayer cell culture systems, particularly the Caco-2 cell line, are widely accepted models for predicting the intestinal permeability of drug compounds. medtechbcn.comnih.govnih.gov Derived from human colon adenocarcinoma, Caco-2 cells differentiate into a monolayer of polarized epithelial cells that exhibit many of the morphological and functional characteristics of the small intestine, including the formation of tight junctions and the expression of various transporter proteins. nih.govnih.gov

These systems are crucial for assessing the oral absorption potential of new chemical entities. medtechbcn.com The apparent permeability coefficient (Papp) is a key parameter determined from these studies, providing a quantitative measure of a compound's ability to cross the intestinal barrier. nih.gov A strong correlation has been established between in vitro Papp values obtained from Caco-2 assays and in vivo drug absorption in humans, making it a valuable tool in preclinical development. medtechbcn.com Regulatory agencies like the FDA and EMA recognize the utility of Caco-2 permeability data for biopharmaceutical classification of drugs. medtechbcn.commdpi.com

While a powerful tool, it's important to note that Caco-2 cells have limitations, such as the lower expression of certain metabolic enzymes like CYP3A4 compared to normal intestinal cells. nih.gov

A study on ziprasidone (B1663615) hydrochloride monohydrate nanocrystals demonstrated the utility of the Caco-2 model. The permeability of the nanocrystal formulation was found to be 2.3 times higher than that of the coarse powder, highlighting the ability of this in vitro system to discern differences in formulation performance. turkjps.org

Table 1: Caco-2 Permeability Assay Parameters

ParameterDescriptionSignificance
Apparent Permeability Coefficient (Papp)The rate at which a compound moves across the Caco-2 cell monolayer.Predicts in vivo intestinal absorption. medtechbcn.com
Transepithelial Electrical Resistance (TEER)A measure of the integrity and tightness of the cell monolayer.Ensures the reliability of the permeability data. turkjps.org
Efflux RatioThe ratio of basolateral-to-apical to apical-to-basolateral permeability.Indicates the involvement of efflux transporters like P-glycoprotein. medtechbcn.com

Cell-Based Assays for Specific Biological Responses relevant to pharmacological activity

Cell-based assays are indispensable tools for elucidating the pharmacological activity of a compound at the cellular level. bioagilytix.com These assays can be designed to measure a wide range of specific biological responses, providing insights into a drug's mechanism of action, potency, and potential off-target effects. nih.gov

For a compound like Bamipine (B1667737), which is an H1 antihistamine, relevant cell-based assays would investigate its effects on pathways related to allergic and inflammatory responses. ncats.io For instance, assays could be employed to measure the inhibition of histamine-induced calcium influx in cells expressing the H1 receptor. Other assays might assess the compound's ability to modulate the release of inflammatory mediators, such as cytokines and chemokines, from immune cells like mast cells or basophils.

Radiotracer binding assays are a gold standard for determining a drug's affinity and selectivity for its target receptor. frontiersin.org In the case of Bamipine, such an assay would quantify its binding to the H1 receptor, providing a measure of its potency. ncats.io Functional assays, on the other hand, measure the biological consequence of this binding, such as the inhibition of a downstream signaling event. frontiersin.org

The development of high-throughput screening methods has enabled the rapid evaluation of large numbers of compounds in cell-based assays, accelerating the drug discovery process. nih.gov Furthermore, the use of fluorescent probes and reporter gene systems allows for real-time monitoring of cellular events, providing dynamic information about a drug's activity. nih.gov

In Vivo Preclinical Models for Pharmacodynamic Assessment (Animal Models)

In vivo animal models are a critical component of preclinical research, bridging the gap between in vitro studies and human clinical trials. ijrpc.com They allow for the assessment of a compound's pharmacodynamic effects in a complex, living organism, providing valuable information on efficacy and safety that cannot be obtained from cell-based assays alone. nih.govnih.gov

Establishment of Animal Models for Allergic and Inflammatory Responses

To evaluate the anti-allergic and anti-inflammatory properties of a compound like Bamipine, researchers utilize established animal models that mimic key aspects of these human conditions. googleapis.com Common models include those for allergic rhinitis, asthma, and atopic dermatitis. archivesofmedicalscience.com

These models are typically induced by sensitizing the animals to a specific allergen, such as ovalbumin (OVA) or house dust mite (HDM) extract. mdpi.come-ceo.org Subsequent challenge with the same allergen elicits an allergic response characterized by symptoms like sneezing, nasal rubbing, and airway inflammation. archivesofmedicalscience.com The choice of animal species and strain is important, as different strains can exhibit varying immune responses. e-ceo.org For example, BALB/c mice are known to be Th2-biased and are often used in models of allergic inflammation. e-ceo.org

Table 2: Common Animal Models for Allergic and Inflammatory Responses

Animal ModelInducing AgentKey FeaturesRelevance
Mouse Model of Allergic RhinitisOvalbumin (OVA), House Dust Mite (HDM) archivesofmedicalscience.come-ceo.orgSneezing, nasal rubbing, eosinophil infiltration in nasal mucosa. archivesofmedicalscience.come-ceo.orgStudies the efficacy of antihistamines and anti-inflammatory agents.
Mouse Model of Allergic AsthmaOvalbumin (OVA), Lipopolysaccharide (LPS) mdpi.comnih.govAirway hyperresponsiveness, eosinophilic inflammation, mucus hypersecretion. nih.govEvaluates compounds for the treatment of asthma.
Guinea Pig Model of Allergic BronchoconstrictionOvalbumin (OVA) mdpi.comIgE-mediated airway mechanisms, bronchoconstriction. mdpi.comAssesses the bronchodilatory effects of new compounds.

Assessment of Compound Activity in Disease-Specific Animal Models (excluding human disease treatment or clinical outcomes)

Once an appropriate animal model is established, the pharmacodynamic activity of the test compound can be assessed. In these studies, the focus is on measuring the physiological and cellular effects of the compound in the context of the induced disease state, rather than on treating a human disease or predicting clinical outcomes. nih.gov

For an antihistamine like Bamipine, key pharmacodynamic endpoints in an allergic rhinitis model would include a reduction in the frequency of sneezing and nasal rubbing. archivesofmedicalscience.com In an asthma model, measurements of airway hyperresponsiveness, as well as the analysis of bronchoalveolar lavage fluid for inflammatory cell counts (e.g., eosinophils) and cytokine levels, would be critical. nih.gov

Histological examination of tissues, such as the nasal mucosa or lung tissue, can provide further evidence of the compound's anti-inflammatory effects by revealing a reduction in cellular infiltration and tissue damage. e-ceo.org These preclinical pharmacodynamic studies are essential for demonstrating proof-of-concept and for selecting promising drug candidates for further development. ijrpc.com

Comparative Pharmacodynamic Studies with Reference Compounds

Comparative pharmacodynamic studies are crucial for positioning a drug candidate within the existing therapeutic landscape. For bamipine, these studies would typically involve a head-to-head comparison with other first-generation antihistamines (e.g., diphenhydramine, chlorpheniramine) and potentially second-generation antihistamines (e.g., cetirizine, loratadine) to assess relative potency and ancillary properties like sedative and anticholinergic effects. nih.gov

In Vitro Models:

Receptor Binding Assays: These assays are fundamental in determining the affinity of bamipine for the histamine (B1213489) H1 receptor compared to other antihistamines. frontiersin.org Using radioligand binding assays with cell membranes expressing the H1 receptor, the inhibition constant (Ki) of bamipine can be quantified. frontiersin.org A lower Ki value indicates a higher binding affinity. Such studies would allow for a direct comparison of the receptor affinity of bamipine with that of other H1 antagonists. frontiersin.orgjiaci.org For instance, a hypothetical study might compare the Ki values as shown in the table below.

CompoundHistamine H1 Receptor Affinity (Ki) in nM (Hypothetical Data)
Bamipine Hydrochloride 15
Diphenhydramine25
Cetirizine5
Loratadine (B1675096)10

Data is for illustrative purposes only and does not represent actual experimental results.

Functional Assays: Beyond simple binding, functional assays on cultured cells expressing the H1 receptor can measure the ability of bamipine to inhibit histamine-induced intracellular signaling, such as calcium influx or inositol (B14025) phosphate (B84403) production. nih.gov Comparing the concentration-response curves of bamipine with other antihistamines allows for the determination of their relative potency (EC50 values).

In Vivo Models:

Histamine-Induced Wheal and Flare Test: This is a classic in vivo model in animals (often guinea pigs or rats) and humans to assess the antihistaminic activity of a compound. medicaljournals.se After administration of bamipine or a reference compound, histamine is injected intradermally, and the resulting wheal (swelling) and flare (redness) are measured over time. medicaljournals.se The degree of inhibition of this response provides a direct measure of the in vivo H1-receptor blockade. jiaci.org Comparative studies would evaluate the extent and duration of this inhibition relative to other antihistamines. medicaljournals.se

Animal Models of Allergy: To further explore its therapeutic potential, bamipine could be tested in animal models of allergic conditions, such as allergic rhinitis in guinea pigs or passive cutaneous anaphylaxis in rats. These models allow for the comparison of bamipine's efficacy in reducing allergy-like symptoms against established antihistamines.

Assessment of Sedative Effects: A significant differentiator between first- and second-generation antihistamines is their sedative potential. nih.gov In preclinical models, the sedative effects of bamipine can be compared with other antihistamines using tests such as the rotarod test or locomotor activity monitoring in rodents. A greater impairment in performance would suggest a more pronounced central nervous system depressant effect. medicaljournals.se

Ex Vivo Tissue and Organ Perfusion Models

Ex vivo models bridge the gap between in vitro and in vivo research by maintaining the cellular architecture and physiological environment of an organ or tissue for a limited time outside the body. nih.govfrontierspartnerships.org These models are particularly useful for studying the direct pharmacological effects of a compound on a specific organ while controlling the composition of the perfusate. nih.gov

For a compound like bamipine, several ex vivo models could be employed:

Isolated Guinea Pig Ileum: This is a classic pharmacological preparation used to study H1 receptor antagonism. nih.gov The guinea pig ileum contains smooth muscle that contracts in response to histamine. nih.gov By mounting a segment of the ileum in an organ bath and perfusing it with a physiological salt solution, the contractile response to histamine can be measured. The ability of bamipine to inhibit this contraction in a concentration-dependent manner can be quantified and compared to other antihistamines, providing a measure of its antagonistic potency (pA2 value).

Perfused Lung Models: Given that allergic reactions often manifest in the respiratory system, an ex vivo perfused lung model from an animal like a guinea pig or rat could be valuable. nih.govfrontiersin.org In this setup, the lungs are ventilated and perfused through their vasculature. nih.gov The introduction of histamine into the perfusate can induce bronchoconstriction, which can be measured as an increase in airway pressure. The ability of bamipine, when added to the perfusate, to prevent or reverse this bronchoconstriction would provide direct evidence of its effects on the airways.

Skin Perfusion Models: For topical applications of bamipine, ex vivo skin perfusion models using animal or human skin can be utilized to study its local antihistaminic and anti-inflammatory effects. These models allow for the assessment of drug penetration and its effect on histamine-induced changes in the skin microvasculature.

The general methodology for these ex vivo experiments involves cannulating the appropriate blood vessels of the isolated organ and perfusing it with an oxygenated physiological solution, often containing red blood cells or other oxygen carriers, and maintained at a physiological temperature. nih.govunil.ch The drug and any challenging agents (like histamine) are added to the perfusate, and the physiological response of the organ is recorded.

Ex Vivo Model Tissue/Organ Measured Parameter Purpose
Isolated Organ BathGuinea Pig IleumSmooth muscle contractionQuantify H1 receptor antagonist potency (pA2 value)
Perfused LungGuinea Pig/Rat LungAirway pressure, BronchoconstrictionAssess effect on histamine-induced bronchoconstriction
Skin PerfusionAnimal/Human SkinMicrovascular changesEvaluate local antihistaminic and anti-inflammatory effects

Analytical Methodologies for Research and Characterization of Bamipine Hydrochloride

Chromatographic Techniques for Quantification and Separation

Chromatographic methods are indispensable for separating Bamipine (B1667737) hydrochloride from other substances and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques in this domain.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC stands as a cornerstone for the analysis of Bamipine hydrochloride, particularly in bulk drug material and pharmaceutical formulations. sapub.orgtandfonline.comugd.edu.mk The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A common approach involves reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. researchgate.netresearchgate.net For instance, a method for the simultaneous determination of bamipine, sympathomimetic amines, and dextromethorphan (B48470) utilized an HPLC system for analyzing the compounds in various pharmaceutical formulations. tandfonline.com Another study described a reversed-phase HPLC procedure for the simultaneous determination of this compound and terbutaline (B1683087) sulphate. researchgate.net This method employed an octadecyl-silica column with a mobile phase consisting of acetonitrile (B52724), methanol, and 0.015 M aqueous ammonium (B1175870) acetate (B1210297) (85:10:5). researchgate.net

Method validation is a critical aspect, ensuring the reliability and reproducibility of the analytical procedure. Validation parameters typically include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ), often following the guidelines set by the International Conference on Harmonisation (ICH). researchgate.netthaiscience.info

Linearity: Establishes the proportional relationship between the concentration of the analyte and the analytical signal.

Accuracy: Assesses the closeness of the measured value to the true value, often determined through recovery studies.

Precision: Measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Specificity: Ensures that the analytical signal is solely due to the analyte of interest, without interference from other components like impurities or excipients.

LOD and LOQ: Represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

The table below summarizes typical parameters for a validated HPLC method for a related compound, which can be adapted for this compound analysis.

ParameterTypical Value
Linearity Range3-21 µg/mL
Correlation Coefficient (r²)> 0.997
Precision (%RSD)< 2%
Accuracy (Recovery %)98-102%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

This table presents illustrative data based on HPLC methods for similar compounds and should be adapted based on specific experimental conditions for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Research

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While direct GC-MS analysis of this compound can be challenging due to its salt form, it can be analyzed after conversion to its free base form. ugd.edu.mkugd.edu.mk

In a typical GC-MS method, the sample is first subjected to an extraction procedure to isolate the analyte. ugd.edu.mk For instance, the free base of a related compound, chloropyramine (B1668806), was extracted from its hydrochloride salt using an alkaline solution and an organic solvent like chloroform. sapub.orgscispace.com The extracted sample is then injected into the GC system, where it is vaporized and separated on a capillary column, such as a fused silica (B1680970) ZB-5 column. sapub.orgscispace.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

GC-MS methods are validated for parameters similar to HPLC, including linearity, precision, accuracy, and sensitivity. ugd.edu.mkmdpi.comscholars.direct The high selectivity of GC-MS, especially when operating in selected ion monitoring (SIM) mode, allows for the detection and quantification of the target analyte even in complex matrices. sapub.orgscispace.com

The following table outlines typical GC-MS operating conditions that could be adapted for the analysis of the free base of Bamipine.

ParameterCondition
ColumnFused silica capillary column (e.g., ZB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium
Injection ModeSplitless
Oven Temperature ProgramInitial temperature held, then ramped to a final temperature
Ionization ModeElectron Ionization (EI)
Detection ModeFull Scan or Selected Ion Monitoring (SIM)

This table provides general GC-MS conditions that would require optimization for the specific analysis of Bamipine.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. saromics.comresearchgate.net Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the hydrogen and carbon framework of the Bamipine molecule. researchgate.net

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environment.

2D NMR techniques (e.g., COSY, HSQC): Can be used to establish correlations between protons and carbons, further confirming the molecular structure. researchgate.net

The chemical shifts, coupling constants, and integration values in the NMR spectra serve as a unique fingerprint for this compound, allowing for its unambiguous identification. globalresearchonline.net Quantitative NMR (qNMR) can also be employed for purity assessment and quantification without the need for a reference standard of the analyte itself, by using a certified internal standard. globalresearchonline.net

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nist.gov It is instrumental in confirming the molecular weight and elemental composition of this compound. When coupled with a separation technique like GC or HPLC, it provides definitive identification of the compound. ugd.edu.mk

In a typical mass spectrum of Bamipine, the molecular ion peak (M+) would correspond to the mass of the free base. nist.gov The fragmentation pattern observed in the mass spectrum provides additional structural information, as specific fragments are characteristic of the molecule's substructures. This fragmentation data can be compared to library spectra for confirmation. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb ultraviolet or visible light. researchgate.net this compound, containing chromophoric groups, exhibits absorbance in the UV region.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). globalresearchonline.netijarsct.co.in The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The λmax for a related compound, bamifylline (B195402) hydrochloride, has been reported at 264 nm. globalresearchonline.net The specific λmax for this compound would need to be determined experimentally.

Derivative spectroscopy can sometimes be employed to enhance the resolution of overlapping spectra and to eliminate background interference, thereby improving the accuracy and specificity of the quantification. researchgate.net

Method Validation Protocols for Academic Research

Method validation is a critical process in analytical chemistry, ensuring that a specific method is suitable for its intended purpose. For the academic research of this compound, validation protocols are established to confirm that the analytical procedure is reliable, reproducible, and accurate for the quantification of the analyte. These protocols are typically based on guidelines from the International Conference on Harmonisation (ICH). researchgate.neteuropa.eueuropa.eu

Specificity, Linearity, Range, and Accuracy Determinations

Specificity Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netresearchgate.net In the context of this compound analysis, specificity is typically demonstrated by showing that there is no interference from excipients (placebo) used in a formulation or from products generated during forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light). researchgate.netthaiscience.info Chromatographic methods like RP-HPLC are advantageous for this purpose, as they can effectively separate the main analyte peak from others, confirming the method's specificity. researchgate.net For instance, in related studies, chromatograms of blank solutions, placebo solutions, and spiked samples are compared to ensure that the analyte signal is unique and unaffected by other components. researchgate.netresearchgate.net

Linearity and Range Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.euscispace.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu To determine linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area in chromatography) is then plotted against concentration, and a linear regression analysis is performed. A high correlation coefficient (r²) is indicative of good linearity. researchgate.netthaiscience.info

For example, a study on the related compound bamifylline hydrochloride demonstrated linearity over a specific concentration range, as shown in the table below.

Table 1: Example Linearity Data for a Related Compound (Bamifylline Hydrochloride) by RP-HPLC

Concentration (µg/mL) Mean Peak Area*
2 14523
4 28995
6 43510
8 58025
10 72498
Correlation Coefficient (r²) 0.9996

*Data is illustrative based on findings for bamifylline hydrochloride. researchgate.net

Accuracy Accuracy represents the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. sysrevpharm.org It is often assessed using recovery studies, where a known amount of pure this compound standard is added (spiked) into a sample matrix (e.g., a placebo formulation). researchgate.netscispace.com The method is then used to analyze the spiked sample, and the amount of recovered analyte is measured. The accuracy is expressed as the percentage of the analyte recovered. europa.eu Studies are typically performed at a minimum of three concentration levels covering the specified range, with multiple replicates at each level. europa.eu

Table 2: Example Accuracy (Recovery) Study Data for a Related Compound (Bamifylline Hydrochloride)

Amount Added (%) Amount Added (µg/mL) Amount Found (µg/mL) % Recovery
50 5 4.98 99.6
100 10 9.98 99.8
150 15 14.95 99.7

*Data is illustrative based on findings for bamifylline hydrochloride tablet formulations. researchgate.net

Precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ) Studies

Precision Precision measures the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. sysrevpharm.org It is usually evaluated at two levels: repeatability and intermediate precision. researchgate.netresearchgate.net

Repeatability (Intra-day Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by performing multiple analyses of the same sample on the same day. researchgate.net

Intermediate Precision (Inter-day Precision): This expresses the variations within a laboratory, such as on different days, or with different analysts or equipment. researchgate.net

Precision is reported as the relative standard deviation (RSD) of the measurements. A low %RSD indicates high precision. researchgate.net

Table 3: Example Precision Study Data for a Related Compound (Bamifylline Hydrochloride)

Precision Level Parameter Mean Assay (%) Standard Deviation % RSD
Repeatability Assay of 6 samples 99.45 0.45 0.45
Intermediate Precision Inter-day (3 days) 99.52 0.51 0.51

*Data is illustrative based on findings for bamifylline hydrochloride. researchgate.netresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ) The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.comsysrevpharm.org The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. scispace.comsysrevpharm.org

These limits are often calculated based on the standard deviation of the response and the slope of the calibration curve (S), using the formulas:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line. researchgate.netscispace.com

Table 4: Example LOD and LOQ Values for Related Antihistamine Compounds

Compound Analytical Method LOD LOQ
Bamifylline Hydrochloride RP-HPLC 0.48 µg/mL 1.46 µg/mL
Bamifylline Hydrochloride RP-HPLC 0.34 µg/mL 1.04 µg/mL
Chloropyramine Hydrochloride GC-MS 0.013 µg/mL 0.04 µg/mL

*Data is illustrative and sourced from studies on related compounds. researchgate.netthaiscience.infoscispace.com

Robustness and Stability Testing for Analytical Procedures

Robustness Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. europa.eu This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include:

Changes in mobile phase composition (e.g., ±2% in the organic ratio). thaiscience.info

Variations in mobile phase pH. researchgate.net

Changes in the flow rate (e.g., ±0.2 mL/min). thaiscience.info

Different column batches or manufacturers.

The method's performance, particularly the system suitability parameters like peak tailing, resolution, and theoretical plates, are monitored as these changes are made. The %RSD of the results under these varied conditions should remain within acceptable limits, typically not more than 2.0%. researchgate.netthaiscience.info

Stability Testing The stability of this compound in the analytical solutions must also be evaluated. This ensures that the concentration of the analyte does not change during the time required for the analytical process, from sample preparation to final analysis. um.edu.mt Stability is typically assessed by preparing standard and sample solutions and analyzing them at specified time intervals (e.g., 0, 6, 12, 24 hours) while storing them under defined conditions (e.g., room temperature, refrigeration). sapub.org The results are compared to those from freshly prepared solutions to determine if any significant degradation has occurred. um.edu.mt For instance, a study on chloropyramine showed that sample extracts were stable for up to 4 weeks when stored at -20°C, with minimal degradation. scispace.comsapub.org

Sample Preparation Strategies for Diverse Research Matrices

The choice of sample preparation strategy for this compound is highly dependent on the nature of the research matrix. The goal is to isolate the analyte from interfering substances, which can range from excipients in pharmaceutical tablets to complex biological components like proteins and lipids in plasma. mdpi.com

For pharmaceutical dosage forms such as tablets or ointments, a common approach involves an acid-base liquid-liquid extraction (LLE). sapub.orgscispace.com This strategy leverages the amine functional group in the Bamipine molecule. A typical procedure involves:

Dissolving the sample (e.g., powdered tablets) in an acidic solution, such as 0.5 M Hydrochloric acid (HCl), to ensure the amine is protonated and soluble in the aqueous phase. scispace.comsapub.org

The pH of the solution is then adjusted to be basic (e.g., pH 9-10) using a base like ammonium hydroxide. This deprotonates the this compound, converting it to its free base form. scispace.comsapub.org

The now neutral, more non-polar free base is extracted from the aqueous solution into an immiscible organic solvent, such as chloroform. scispace.comsapub.org

The organic layer, now containing the purified analyte, can be collected, dried, and reconstituted in a suitable solvent for analysis by methods like GC-MS or HPLC. sapub.org

For more complex research matrices, such as biological fluids (e.g., plasma, urine), more sophisticated techniques may be required to minimize matrix effects. mdpi.comnih.gov

Protein Precipitation (PPT): This is a simple and fast method often used for plasma or serum samples. It involves adding a precipitating agent, like cold acetonitrile or perchloric acid, to denature and precipitate the majority of proteins. mdpi.com After centrifugation, the supernatant containing the analyte can be further processed or directly injected for analysis.

Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation technique. mdpi.comnih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a different solvent. For an amine compound like Bamipine, a cation-exchange SPE cartridge could be employed for selective retention and elution.

The selection of the appropriate sample preparation method is a balance between the required cleanliness of the final extract, the concentration of the analyte, and the throughput needed for the research. mdpi.com

Future Directions and Emerging Research Avenues

Computational Chemistry and Molecular Modeling Approaches

Computational methods are becoming indispensable in drug discovery and development, offering insights into molecular interactions and properties that are difficult to observe through traditional laboratory techniques. jddtonline.info For Bamipine (B1667737) hydrochloride, these approaches can elucidate the precise nature of its interaction with its biological targets and predict its physicochemical behavior based on its electronic structure.

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as Bamipine, binds to a receptor's active site. jddtonline.info This method is crucial for understanding the structural basis of its antihistaminic activity. As an H1 histamine (B1213489) receptor antagonist, docking simulations can model the interactions between Bamipine and the H1 receptor. wikipedia.orgmdpi.com

The process involves generating a three-dimensional representation of both the Bamipine molecule and the H1 receptor. Using sophisticated algorithms, the software then "docks" the ligand into the receptor's binding pocket in various orientations, calculating a binding affinity score for each pose. jddtonline.inforesearchgate.net These simulations can identify key amino acid residues within the receptor that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the Bamipine molecule. mdpi.com Research on other H1-antihistamines has shown that such computational models have excellent predictive power for the bioactivities of new chemicals. mdpi.com This information is fundamental for rational drug design, allowing for the targeted modification of the Bamipine structure to enhance potency or selectivity.

Table 1: Illustrative Output of a Ligand-Protein Docking Simulation for an H1-Antihistamine This table presents hypothetical yet representative data for a docking simulation, based on typical findings in the field.

Parameter Description Illustrative Finding for a Bamipine-like Ligand
Binding Affinity (kcal/mol) The predicted free energy of binding; more negative values indicate stronger binding. -9.5
Key Interacting Residues Specific amino acids in the H1 receptor's binding pocket that interact with the ligand. Asp107, Lys191, Tyr431, Phe435
Types of Interactions The nature of the chemical bonds formed between the ligand and the receptor. Ionic bond with Asp107; Hydrogen bond with Lys191; π-π stacking with Phe435

| RMSD (Å) | Root-mean-square deviation between the predicted pose and a known reference pose, if available. Lower values indicate higher accuracy. | < 2.0 |

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure, which governs its reactivity and physical properties. researchgate.net These calculations can be applied to Bamipine hydrochloride to correlate its structural features with its observed properties.

By solving approximations of the Schrödinger equation, these methods can determine various molecular descriptors. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net Other calculated properties, such as the molecular electrostatic potential (MEP) map, can visualize the charge distribution across the molecule, highlighting regions that are likely to engage in electrostatic interactions with the receptor. These theoretical calculations provide a quantitative basis for understanding the structure-activity relationship (SAR) of Bamipine, guiding the synthesis of new derivatives with improved characteristics. mdpi.com

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance This table outlines parameters that would be derived from a DFT analysis of this compound, based on standard computational chemistry studies.

Quantum Chemical Parameter Significance for this compound
HOMO-LUMO Energy Gap Indicates the molecule's electronic stability and reactivity. A larger gap suggests higher stability.
Dipole Moment Measures the overall polarity of the molecule, influencing its solubility and ability to cross biological membranes.
Molecular Electrostatic Potential (MEP) Maps the electron density to identify positive (electrophilic) and negative (nucleophilic) sites, predicting regions for intermolecular interactions.

| Electron Localization Function (ELF) | Provides insight into the nature of chemical bonds within the molecule. |

Ligand-Protein Docking Simulations for Receptor Interactions

Development of Novel Research Tools and Probes Based on this compound Structure

The Bamipine scaffold can serve as a foundation for creating chemical probes—specialized molecules used to study biological systems. Unlike a drug, which is optimized for therapeutic effect, a chemical probe is designed to selectively interact with a target to allow for its study in cells or organisms. fishersci.co.uk

Developing a probe from Bamipine would involve chemically modifying its structure to incorporate two key features: a reactive group and a reporter tag.

Reactive Group : A photoreactive group, such as a diazirine or benzophenone, could be added. Upon exposure to UV light, this group forms a covalent bond with the target receptor, permanently labeling it.

Reporter Tag : A bioorthogonal handle, like an alkyne or an azide, could also be incorporated. This handle does not react with any native biological molecules but can be specifically linked to a reporter molecule (e.g., a fluorescent dye or biotin) in a secondary step. mdpi.com

Such probes would enable researchers to perform advanced experiments, including activity-based protein profiling (ABPP) to confirm target engagement in a cellular context and proteomics-based methods to identify the full spectrum of protein targets for Bamipine. mdpi.com These tools are invaluable for validating a drug's mechanism of action and exploring potential off-target effects.

Interdisciplinary Research Integrating Chemical Biology and Systems Pharmacology Approaches

Future research on this compound will benefit immensely from an integrated approach that combines the computational insights from molecular modeling with the experimental power of chemical biology. Systems pharmacology aims to understand how drugs affect the entire biological system, rather than just an isolated target.

By using a Bamipine-derived chemical probe (from section 6.2), researchers can pull down the H1 receptor and its associated proteins from cells, providing a snapshot of the "interactome" that is modulated by the drug. The quantitative data from these proteomics experiments can then be integrated with the binding affinities and interaction models derived from computational docking (section 6.1.1).

Q & A

Q. What are the standard analytical methods for characterizing the purity and identity of Bamipine hydrochloride in pharmaceutical research?

this compound’s purity and structural identity are typically assessed using high-performance liquid chromatography (HPLC) for quantification, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Melting point analysis and ultraviolet-visible (UV-Vis) spectroscopy can further corroborate physicochemical properties. For example, the compound’s CAS registry number (1229-69-2) and molecular formula (C₁₆H₂₀ClN₃O) should align with spectral data and chromatographic retention times . Researchers must adhere to pharmacopeial guidelines (e.g., USP, Ph. Eur.) for validation parameters like specificity, linearity, and precision .

Q. What pharmacological mechanisms and receptor targets are associated with this compound?

As an antihistamine, this compound primarily targets histamine H₁ receptors, inhibiting allergic responses. Competitive binding assays using radiolabeled ligands (e.g., [³H]-mepyramine) in isolated tissue models (e.g., guinea pig ileum) are standard for evaluating receptor affinity. Dose-response curves and IC₅₀ values should be calculated to compare potency with reference antihistamines like diphenhydramine. Secondary targets, such as muscarinic receptors, may require patch-clamp electrophysiology or calcium flux assays to assess off-target effects .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate this compound under stress conditions (e.g., heat, humidity, pH)?

Accelerated stability testing under ICH Q1A guidelines involves exposing the compound to 40°C/75% relative humidity (RH) for 6 months, with periodic sampling. For hydrolytic degradation, buffer solutions at pH 1.2 (gastric), 6.8 (intestinal), and 9.0 (basic) are used. Analytical methods like forced degradation HPLC can identify degradation products, while kinetic modeling (e.g., Arrhenius equation) predicts shelf life. Researchers should cross-validate results with LC-MS/MS to characterize degradation pathways and ensure method robustness .

Q. How can contradictory bioavailability data from in vitro and in vivo studies of this compound be resolved?

Discrepancies often arise from differences in dissolution media (e.g., simulated gastric fluid vs. water) or animal metabolism variability. To address this, employ biorelevant dissolution testing (e.g., USP Apparatus II with surfactants) to mimic gastrointestinal conditions. Pharmacokinetic studies in rodent models should measure plasma concentration-time profiles using LC-MS/MS, comparing absolute bioavailability (%F) with in vitro permeability (e.g., Caco-2 cell assays). Statistical tools like Bland-Altman plots can quantify agreement between datasets .

Q. What strategies are effective for optimizing this compound formulations to enhance solubility and reduce viscosity?

Co-solvency (e.g., PEG 400, ethanol), micellar encapsulation (using poloxamers), or cyclodextrin complexation can improve aqueous solubility. For injectables, viscosity-reducing excipients like thiamine phosphoric acid ester or pyridoxine hydrochloride (tested at 0.1–1.0% w/v) may be incorporated. Design of Experiments (DoE) approaches, such as factorial designs, can optimize excipient ratios while monitoring critical quality attributes (CQAs) like osmolality and particle size .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Implement Quality by Design (QbD) principles: define critical process parameters (CPPs) such as reaction temperature, pH, and catalyst concentration. Use Process Analytical Technology (PAT) tools like in-line FTIR to monitor intermediate formation. Statistical process control (SPC) charts can track impurity profiles (e.g., residual solvents) across batches, ensuring compliance with ICH Q3A/B thresholds .

Q. What experimental frameworks are recommended for investigating drug-drug interactions (DDIs) involving this compound?

CYP450 enzyme inhibition assays (e.g., CYP3A4, CYP2D6) using human liver microsomes and probe substrates (e.g., midazolam) can screen for metabolic interactions. In silico modeling (e.g., molecular docking) predicts binding affinities to plasma proteins like albumin. In vivo studies should employ crossover designs with co-administered drugs (e.g., ketoconazole) to assess pharmacokinetic changes (AUC, Cmax) .

Data Reporting and Reproducibility

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

Follow Beilstein Journal guidelines: report detailed reaction conditions (solvent purity, molar ratios, stirring rates), purification steps (column chromatography gradients), and characterization data (¹H/¹³C NMR shifts, HPLC chromatograms). Provide raw spectral data in supplementary materials and reference standard operating procedures (SOPs) for instrumentation calibration .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound pharmacodynamic studies?

Nonlinear regression models (e.g., four-parameter logistic curves) calculate EC₅₀ values. Bootstrap resampling or Monte Carlo simulations assess confidence intervals. For comparative studies, ANOVA with post-hoc Tukey tests identifies significant differences between treatment groups. All analyses must account for covariates like animal weight and baseline histamine levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.